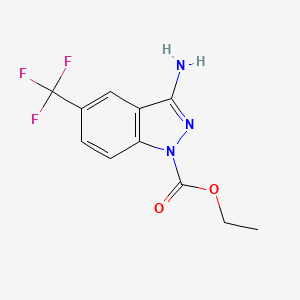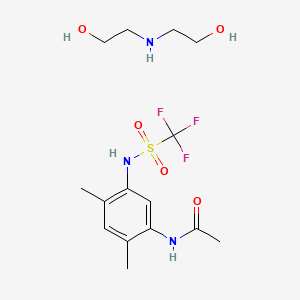
(1-Amino-2-phenylethyl)boronic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Amino-2-phenylethyl)boronic acid;hydrochloride is a boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Boronic acids are known for their unique properties, including their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-phenylethyl)boronic acid;hydrochloride typically involves the reaction of phenylethylamine with boronic acid derivatives under controlled conditions. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of boronic acid derivatives, including this compound, often involves large-scale reactions using automated systems to maintain consistency and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions: (1-Amino-2-phenylethyl)boronic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura couplings.
Major Products: The major products formed from these reactions include various boronic esters, borates, and coupled organic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(1-Amino-2-phenylethyl)boronic acid;hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism by which (1-Amino-2-phenylethyl)boronic acid;hydrochloride exerts its effects involves its ability to act as a Lewis acid, forming complexes with Lewis bases such as hydroxide anions and electron-donating groups like nitrogen or oxygen . This property allows it to participate in various catalytic and binding processes, making it valuable in both chemical reactions and biological systems.
類似化合物との比較
Phenylboronic acid: Another boronic acid derivative used in similar coupling reactions.
3-Aminophenylboronic acid: Used in Suzuki-Miyaura coupling and other applications.
Borinic acid derivatives: These compounds share similar properties but differ in their specific reactivity and applications.
Uniqueness: (1-Amino-2-phenylethyl)boronic acid;hydrochloride is unique due to its specific structure, which combines an amino group with a boronic acid moiety, allowing for versatile reactivity and applications in both organic synthesis and medicinal chemistry .
特性
分子式 |
C8H13BClNO2 |
|---|---|
分子量 |
201.46 g/mol |
IUPAC名 |
(1-amino-2-phenylethyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H12BNO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,11-12H,6,10H2;1H |
InChIキー |
ZAKAEFAPKXYCIL-UHFFFAOYSA-N |
正規SMILES |
B(C(CC1=CC=CC=C1)N)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)







![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)


